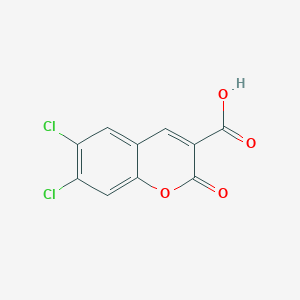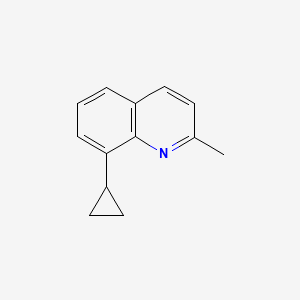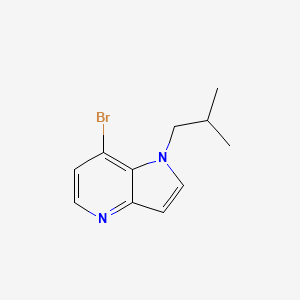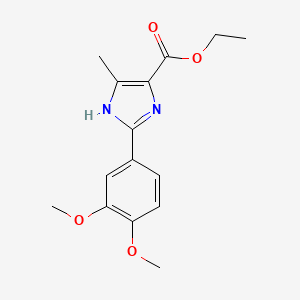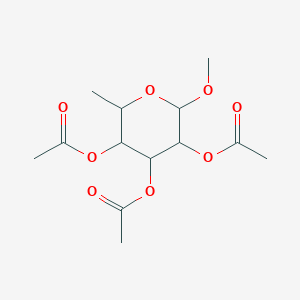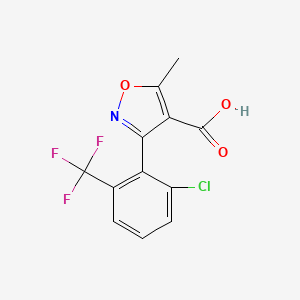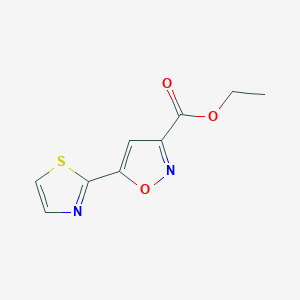
Ethyl 5-(2-Thiazolyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876504 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
The synthesis of MFCD32876504 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for MFCD32876504 typically involve the use of organic solvents and catalysts to facilitate the reaction. One common method includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions to form the desired crystal form . The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD32876504 often involves scaling up the laboratory synthesis methods to produce larger quantities. The process is designed to be simple and easy to implement, making it suitable for large-scale production. The crystal form of the compound prepared in industrial settings has good solubility and stability, which facilitates its preparation and storage .
Chemical Reactions Analysis
MFCD32876504 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Types of Reactions
Oxidation: MFCD32876504 can undergo oxidation reactions, often facilitated by water radical cations.
Reduction: The compound can also participate in reduction reactions, where it gains electrons and reduces its oxidation state.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas. The conditions for these reactions vary but often include ambient temperature and pressure to ensure efficient and controlled reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quaternary ammonium cations, while substitution reactions can yield various substituted derivatives of MFCD32876504 .
Scientific Research Applications
MFCD32876504 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD32876504 is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for developing new compounds and studying reaction mechanisms.
Biology
In biological research, MFCD32876504 is used to study cellular processes and molecular interactions. Its ability to undergo specific chemical reactions makes it useful for probing biological systems and understanding cellular functions.
Medicine
In medicine, MFCD32876504 is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases .
Industry
In the industrial sector, MFCD32876504 is used in the production of various chemical products. Its stability and ease of production make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of MFCD32876504 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the system .
Comparison with Similar Compounds
MFCD32876504 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate groups. MFCD32876504 stands out due to its specific crystal form and stability, which enhance its solubility and reactivity .
List of Similar Compounds
- Triazolo ring compounds
- Methanesulfonate derivatives
- Quaternary ammonium cations
These compounds share some structural similarities with MFCD32876504 but differ in their specific properties and applications .
Properties
IUPAC Name |
ethyl 5-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-13-9(12)6-5-7(14-11-6)8-10-3-4-15-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVUNQPNFAXCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)
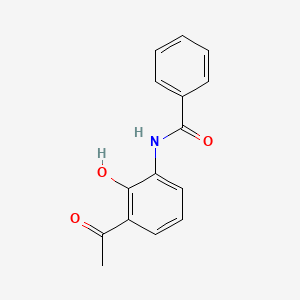
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)

![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)
![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)
